molecular formula C8H5F4NO2 B2532611 Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate CAS No. 1803834-94-7

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate

Cat. No.: B2532611
CAS No.: 1803834-94-7
M. Wt: 223.127
InChI Key: WFLNJACMCXKWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives such as alcohols, amines, and carboxylic acids .

Scientific Research Applications

Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
  • Methyl 5-fluoro-2-(trifluoromethyl)nicotinate

Comparison: Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate stands out due to its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNJACMCXKWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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